molecular formula C21H27NO5 B4075614 1-[3-(2-naphthyloxy)propyl]azepane oxalate

1-[3-(2-naphthyloxy)propyl]azepane oxalate

Cat. No. B4075614
M. Wt: 373.4 g/mol
InChI Key: IPLXDUGFPMLGCT-UHFFFAOYSA-N
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Description

1-[3-(2-naphthyloxy)propyl]azepane oxalate, commonly known as NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP belongs to the class of azepane compounds that possess both anti-inflammatory and neuroprotective properties. In

Mechanism of Action

The mechanism of action of NAP involves its ability to modulate various signaling pathways in the brain, including the Akt/GSK3β pathway and the NF-κB pathway. NAP has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. NAP also regulates the expression of various genes involved in neuronal survival and differentiation.
Biochemical and Physiological Effects:
NAP has been shown to possess various biochemical and physiological effects in animal models and cell cultures. NAP has been shown to reduce oxidative stress, prevent neuronal apoptosis, and improve synaptic plasticity. NAP has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

NAP has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its high purity and yield, and its well-characterized mechanism of action. However, NAP also has some limitations, including its potential toxicity at high doses and its limited solubility in water.

Future Directions

Several future directions for NAP research include studying its potential therapeutic applications in other diseases, including traumatic brain injury and stroke. Future research should also focus on optimizing the synthesis of NAP and developing more efficient drug delivery systems. Additionally, further studies are needed to determine the long-term safety and efficacy of NAP in humans.
Conclusion:
In conclusion, NAP is a promising chemical compound that has potential therapeutic applications in various diseases. NAP possesses anti-inflammatory and neuroprotective properties that can prevent neuronal damage and improve cognitive function. The synthesis of NAP has been optimized to yield high purity and yield, making it suitable for scientific research. Future research should focus on studying the potential therapeutic applications of NAP in other diseases and developing more efficient drug delivery systems.

Scientific Research Applications

NAP has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. NAP has been shown to possess anti-inflammatory and neuroprotective properties that can prevent neuronal damage and improve cognitive function. NAP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

1-(3-naphthalen-2-yloxypropyl)azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-2-6-13-20(12-5-1)14-7-15-21-19-11-10-17-8-3-4-9-18(17)16-19;3-1(4)2(5)6/h3-4,8-11,16H,1-2,5-7,12-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLXDUGFPMLGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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